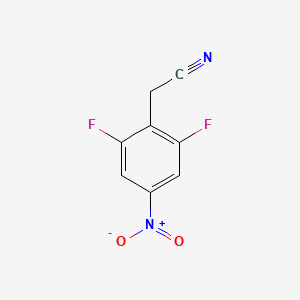
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,2-difluoro-4-nitrobenzene with ethyl cyanoacetate in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution: Formation of substituted phenylacetonitrile derivatives.
Reduction: Formation of 2-(2,6-difluoro-4-aminophenyl)acetonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The acetonitrile group can act as a nucleophile or electrophile in various reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluoro-4-nitrophenyl)acetonitrile
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
- 2,6-Difluoro-4-hydroxybenzonitrile
- Difluoro(trimethylsilyl)acetonitrile
Uniqueness
2-(2,6-Difluoro-4-nitrophenyl)acetonitrile is unique due to the presence of both fluorine atoms and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C8H4F2N2O2 |
|---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-(2,6-difluoro-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-7-3-5(12(13)14)4-8(10)6(7)1-2-11/h3-4H,1H2 |
InChI-Schlüssel |
DXBYOBJIQQPTOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CC#N)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


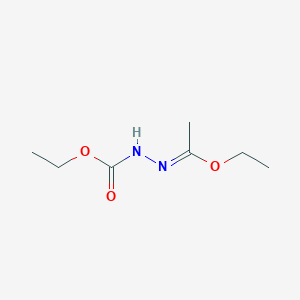
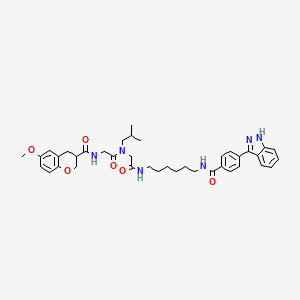

![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
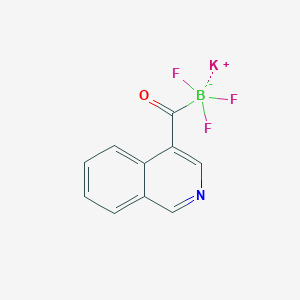

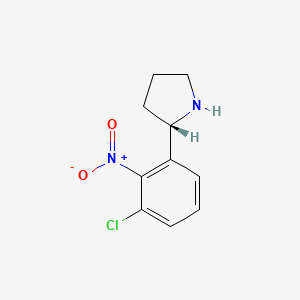


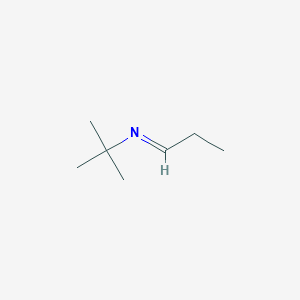

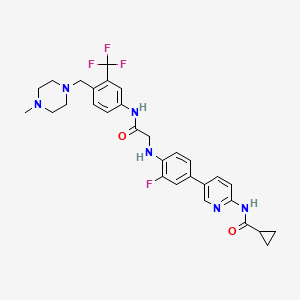
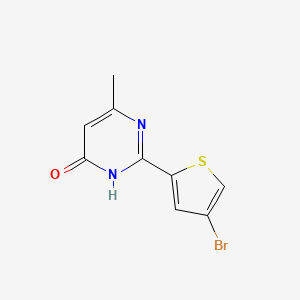
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
